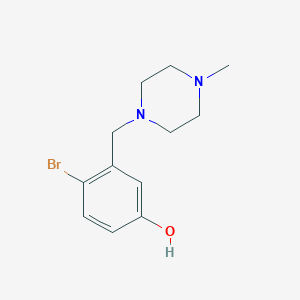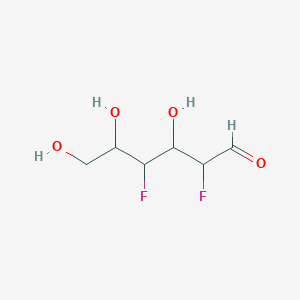
(4-Methoxy-3-vinyl-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-3-vinyl-phenyl)-acetic acid is an organic compound characterized by the presence of a methoxy group, a vinyl group, and a phenyl ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-vinyl-phenyl)-acetic acid can be achieved through several routes. One common method involves the alkylation of 4-methoxyphenol with a vinyl halide, followed by oxidation to introduce the acetic acid functionality. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
(4-Methoxy-3-vinyl-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxy-3-vinyl-benzoic acid.
Reduction: Formation of 4-methoxy-3-ethyl-phenyl-acetic acid.
Substitution: Formation of various substituted phenyl-acetic acids depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Use in the development of materials with specific properties, such as polymers or resins.
作用機序
The mechanism of action of (4-Methoxy-3-vinyl-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The vinyl group can participate in addition reactions, while the methoxy group can affect the compound’s electronic properties, influencing its reactivity.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetic acid: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylphenylacetic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Methoxy-3-ethyl-phenyl-acetic acid:
Uniqueness
(4-Methoxy-3-vinyl-phenyl)-acetic acid is unique due to the combination of the methoxy and vinyl groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-(3-ethenyl-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h3-6H,1,7H2,2H3,(H,12,13) |
InChIキー |
JYHXFBNAHVBRDO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide](/img/structure/B12073180.png)
![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12073185.png)






![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)
